2-Benzyloctan-1-ol
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Overview
Description
2-Benzyloctan-1-ol is an organic compound with the molecular formula C15H24O. It is a primary alcohol characterized by a benzyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloctan-1-ol typically involves the alkylation of benzyl alcohol with octyl halides under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with octyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzylideneoctane, followed by hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-benzyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-benzyloctane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 2-Benzyloctanoic acid.
Reduction: 2-Benzyloctane.
Substitution: 2-Benzyloctyl chloride or bromide.
Scientific Research Applications
2-Benzyloctan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Benzyloctan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its functional groups .
Comparison with Similar Compounds
2-Phenylethanol: Similar in structure but with a shorter carbon chain.
Benzyl alcohol: Lacks the octane chain, making it less hydrophobic.
Octanol: Lacks the benzyl group, affecting its reactivity and applications
Uniqueness: 2-Benzyloctan-1-ol is unique due to its combination of a benzyl group and a long alkyl chain, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-benzyloctan-1-ol |
InChI |
InChI=1S/C15H24O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,15-16H,2-4,6,11-13H2,1H3 |
InChI Key |
MESLZMGXRZPRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
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